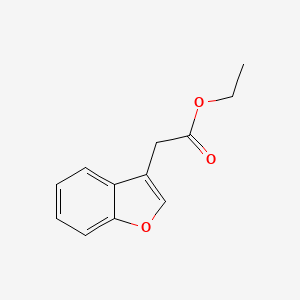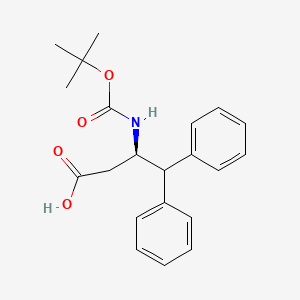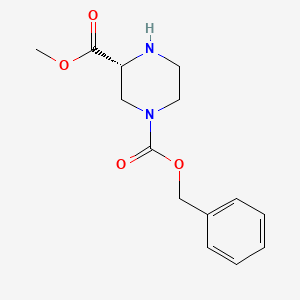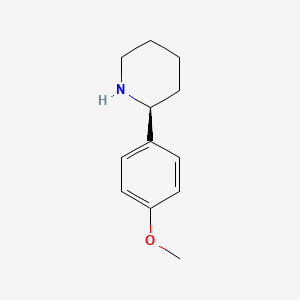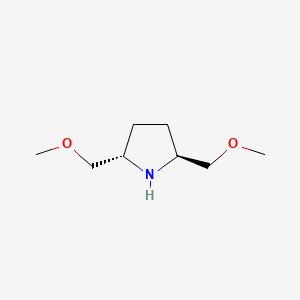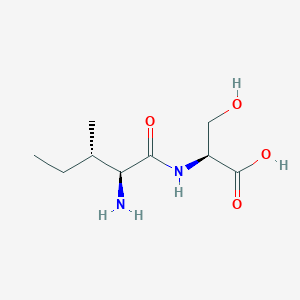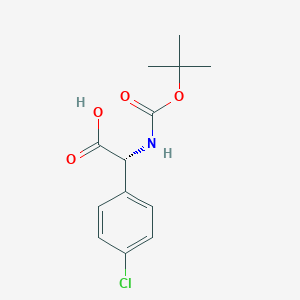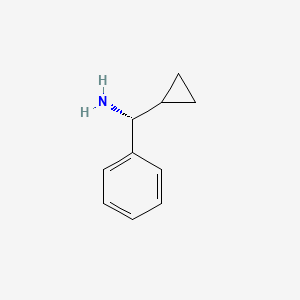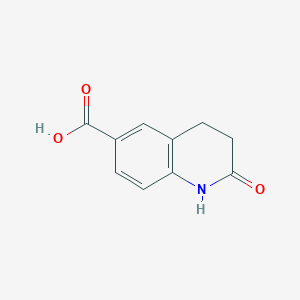
6-Metilquinolin-2-amina
Descripción general
Descripción
6-Methylquinolin-2-amine is a chemical compound with the molecular formula C10H10N2 . It is also known by other names such as 6-Methyl-2-quinolinamine and 2-Amino-6-methylquinoline .
Synthesis Analysis
The synthesis of 6-Methylquinolin-2-amine can be achieved from Acetamide and 2-CHLORO-6-METHYL-QUINOLINE . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .Molecular Structure Analysis
The molecular structure of 6-Methylquinolin-2-amine consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 158.2 .Chemical Reactions Analysis
Quinoline derivatives, including 6-Methylquinolin-2-amine, are known to exhibit various biological activities. They are used extensively in the treatment of various infections and diseases . The chemical reactions of 6-Methylquinolin-2-amine are not explicitly mentioned in the search results.Physical and Chemical Properties Analysis
6-Methylquinolin-2-amine has a melting point of 137-145 °C and a predicted boiling point of 320.2±22.0 °C . The compound has a predicted density of 1.169±0.06 g/cm3 and a predicted pKa of 6.85±0.43 .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los compuestos de quinolina son andamios vitales para los fármacos en el descubrimiento de fármacos debido a sus versátiles aplicaciones en la química orgánica sintética .
Actividad antibacteriana
Algunos derivados han demostrado una actividad antibacteriana significativa, ofreciendo potencialmente nuevas vías para el desarrollo de antibióticos .
Amplias actividades biológicas
Los derivados de quinolina exhiben una amplia gama de actividades biológicas, incluidas las propiedades anti-Alzheimer, antidiabéticas, antiinflamatorias, antituberculosas, anticancerígenas, antioxidantes e incluso como inhibidores del virus SARS-CoV-2 (COVID-19) .
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which 6-methylquinolin-2-amine belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes
Pharmacokinetics
One study suggests that quinoline derivatives satisfy the adme profile . The specific ADME properties of 6-Methylquinolin-2-amine would require further investigation.
Result of Action
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial and anticancer effects
Action Environment
It is known that environmental factors can influence the action of chemical compounds . The specific influences on 6-Methylquinolin-2-amine would require further investigation.
Safety and Hazards
Direcciones Futuras
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Análisis Bioquímico
Biochemical Properties
6-Methylquinolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a precursor for fluorescent dyes used in biological labeling and photochemistry . Additionally, 6-Methylquinolin-2-amine forms stable complexes with metal ions, making it useful as a metal chelator in coordination polymers, electroplating, and electrochemical analysis . Its antimicrobial properties also suggest interactions with bacterial enzymes, inhibiting their growth .
Cellular Effects
6-Methylquinolin-2-amine exhibits various effects on different cell types and cellular processes. It has been shown to possess antimicrobial activity, inhibiting the growth of certain bacteria . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can affect cellular redox states and signaling pathways involving metal-dependent enzymes . Furthermore, its role as a fluorescent dye precursor indicates its potential use in studying cellular processes through fluorescence microscopy .
Molecular Mechanism
The molecular mechanism of 6-Methylquinolin-2-amine involves several key interactions at the molecular level. It can bind to metal ions, forming stable complexes that can inhibit or activate metal-dependent enzymes . This binding interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, 6-Methylquinolin-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins . Its antimicrobial activity suggests it may inhibit bacterial enzymes, disrupting essential cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylquinolin-2-amine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 6-Methylquinolin-2-amine is relatively stable under standard laboratory conditions, but it may degrade when exposed to heat, light, or oxidizing agents . Long-term exposure to 6-Methylquinolin-2-amine in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of 6-Methylquinolin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity and metal chelation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges . These dosage-dependent effects are essential for determining the safe and effective use of 6-Methylquinolin-2-amine in various applications.
Metabolic Pathways
6-Methylquinolin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that modify its structure, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 6-Methylquinolin-2-amine may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways . Understanding these interactions is crucial for predicting the compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Methylquinolin-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate its distribution to different cellular compartments, influencing its activity and function . These transport and distribution mechanisms are essential for understanding how 6-Methylquinolin-2-amine exerts its effects in biological systems.
Subcellular Localization
The subcellular localization of 6-Methylquinolin-2-amine plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular processes . Understanding its subcellular localization is essential for elucidating the mechanisms underlying its biological effects.
Propiedades
IUPAC Name |
6-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQLHRZJJNJFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431808 | |
| Record name | 6-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20150-84-9 | |
| Record name | 6-Methyl-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20150-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




